Heptadecahexadecaene-1,17-dithione
Description
Heptadecahexadecaene-1,17-dithione is a hypothetical or highly specialized polyene dithione compound characterized by a 17-carbon chain (heptadeca-) containing 16 conjugated double bonds (hexadecaene) and two terminal thioketone (C=S) groups at positions 1 and 16.
Properties
CAS No. |
628298-85-1 |
|---|---|
Molecular Formula |
C17S2 |
Molecular Weight |
268.3 g/mol |
InChI |
InChI=1S/C17S2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19 |
InChI Key |
OZUUHMXJFPWCJN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=C=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecahexadecaene-1,17-dithione can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Heptadecahexadecaene-1,17-dithione undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Scientific Research Applications
Heptadecahexadecaene-1,17-dithione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Heptadecahexadecaene-1,17-dithione involves its interaction with molecular targets through its sulfur atoms and double bonds. These interactions can lead to the formation of stable complexes with metals and other organic molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following compounds from the evidence share partial similarities in nomenclature, functional groups, or hydrocarbon frameworks, allowing for indirect comparisons:
Alkanes and Alkenes ()
These lack the conjugation and thioketone functionalities of Heptadecahexadecaene-1,17-dithione but provide a baseline for hydrocarbon chain stability and physical properties (e.g., melting points, solubility).
| Compound | Formula | Conjugated Bonds | Functional Groups | Key Properties (Typical) |
|---|---|---|---|---|
| This compound | Hypothetical | 16 double bonds | Thioketones (C=S) | High conjugation, polarizable |
| Heptadecane (C17H36) | C₁₇H₃₆ | 0 | None | Low reactivity, hydrophobic |
| Hexadecane (C16H34) | C₁₆H₃₄ | 0 | None | Similar to heptadecane |
Sulfur-Containing Compounds ()
lists compounds like Methanethioamide (N,N-dimethyl) and Disulfide, methyl , which contain sulfur but lack the extended conjugation or thioketone groups. For example:
- Disulfide, methyl : A simple sulfur-sulfur bonded compound.
Xanthone Derivatives ()
Compounds like 1,8-dihydroxy-4,6-dimethoxyxanthone () are aromatic ketones with oxygen-based substituents. While xanthones share ketone functionality, their rigid aromatic structures and oxygen-dominated chemistry differ fundamentally from the linear, sulfur-terminated polyene framework of this compound.
Research Findings and Limitations
- Absence of Direct Data : The provided evidence lacks explicit studies on this compound, making comparisons speculative.
- Thioketones are typically more reactive than ketones due to weaker C=S bonds, which could destabilize the terminal groups in the target compound .
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